Ethyl 4-[(2-hydroxy-5-methylphenyl)methylamino]benzoate
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Overview
Description
Ethyl 4-[(2-hydroxy-5-methylphenyl)methylamino]benzoate is an organic compound that belongs to the class of esters. This compound is known for its unique structural features, which include an ethyl ester group, a hydroxy group, and a methyl-substituted phenyl ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-hydroxy-5-methylphenyl)methylamino]benzoate typically involves a multi-step process. One common method includes the reaction of 4-aminobenzoic acid with 2-hydroxy-5-methylbenzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-hydroxy-5-methylphenyl)methylamino]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Ethyl 4-[(2-hydroxy-5-methylphenyl)methylamino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-hydroxy-5-methylphenyl)methylamino]benzoate involves its interaction with specific molecular targets. The hydroxy and amino groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxybenzoate: Similar ester structure but lacks the amino and methyl-substituted phenyl groups.
Methyl 4-aminobenzoate: Contains an amino group but differs in the ester and phenyl substitution patterns.
Ethyl 2-hydroxybenzoate: Similar hydroxy and ester groups but differs in the position of the hydroxy group.
Uniqueness
Ethyl 4-[(2-hydroxy-5-methylphenyl)methylamino]benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and amino groups allows for diverse interactions with other molecules, making it a valuable compound in various research fields.
Properties
IUPAC Name |
ethyl 4-[(2-hydroxy-5-methylphenyl)methylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-3-21-17(20)13-5-7-15(8-6-13)18-11-14-10-12(2)4-9-16(14)19/h4-10,18-19H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWNMWQXUYVCGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC2=C(C=CC(=C2)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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